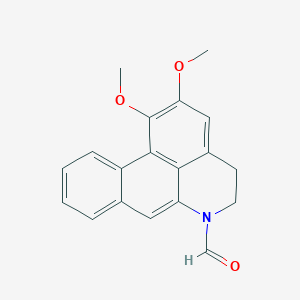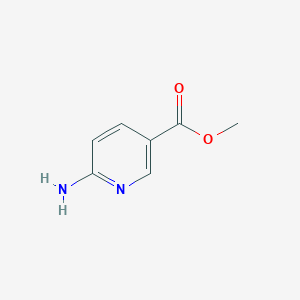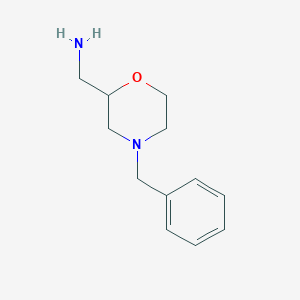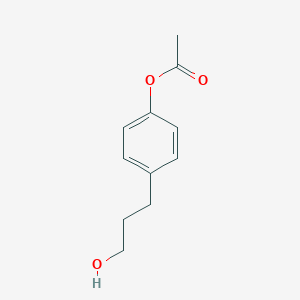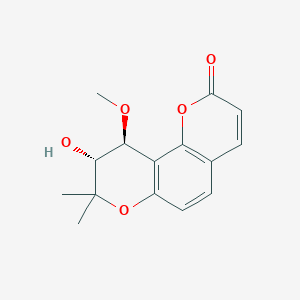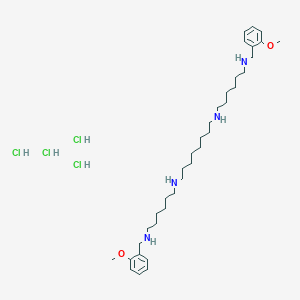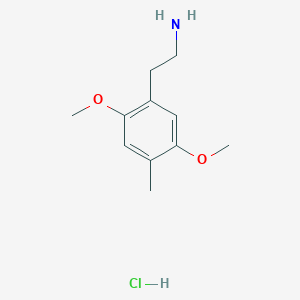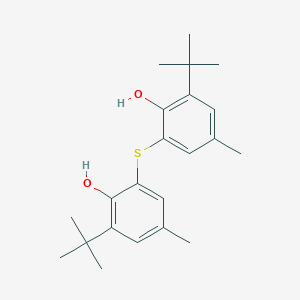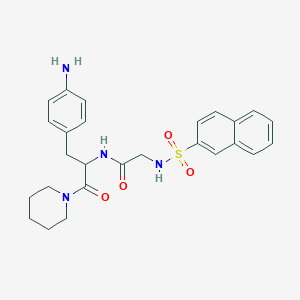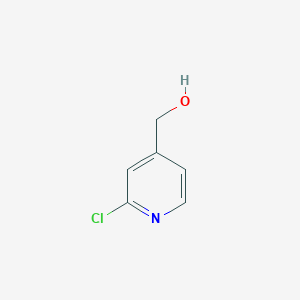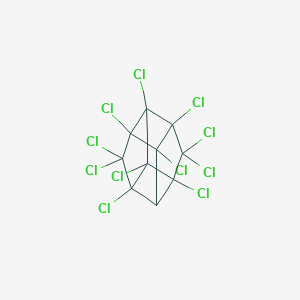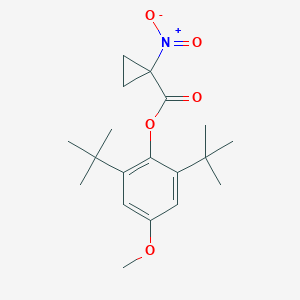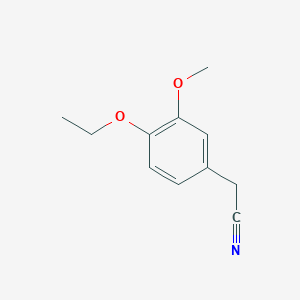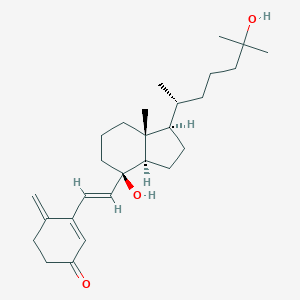
Tetra(propan-2-yl)disilene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has been extensively studied in the field of organic chemistry. This compound is known for its unique properties, which have made it an important molecule in the development of new materials and pharmaceuticals.
科学的研究の応用
Tetra(propan-2-yl)disilene has a wide range of scientific research applications. One of its most important uses is in the development of new materials. This compound has been used in the synthesis of new polymers and other materials with unique properties, such as high thermal stability and excellent mechanical strength. It has also been used in the development of new pharmaceuticals, including anti-cancer and anti-viral drugs.
作用機序
The mechanism of action of Tetra(propan-2-yl)disilene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological effects.
生化学的および生理学的効果
Tetra(propan-2-yl)disilene has been shown to have a range of biochemical and physiological effects. It has been found to have anti-cancer properties, as well as anti-viral and anti-inflammatory effects. It has also been shown to have a range of other effects, including the ability to reduce oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using Tetra(propan-2-yl)disilene in lab experiments is its high reactivity. This compound is highly reactive and can be used in a range of reactions to produce a variety of products. However, its high reactivity can also be a limitation, as it can make it difficult to control the reaction and produce the desired product.
将来の方向性
There are many future directions for the study of Tetra(propan-2-yl)disilene. One area of research is the development of new materials and polymers with unique properties. Another area is the development of new pharmaceuticals with anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in a range of applications.
Conclusion:
In conclusion, Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has a wide range of scientific research applications. Its unique properties make it an important molecule in the development of new materials and pharmaceuticals. While its high reactivity can be a limitation, there are many future directions for the study of this compound, including the development of new materials and pharmaceuticals, and further research into its mechanism of action.
合成法
The synthesis of Tetra(propan-2-yl)disilene is a complex process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the reduction of di(propan-2-yl)silylene with potassium graphite. This method produces a high yield of Tetra(propan-2-yl)disilene and is relatively easy to perform. Other methods include the reaction of silyl chlorides with lithium or magnesium, or the reaction of silyl chlorides with lithium or magnesium in the presence of a reducing agent.
特性
CAS番号 |
19753-69-6 |
|---|---|
製品名 |
Tetra(propan-2-yl)disilene |
分子式 |
C12H28Si2 |
分子量 |
228.52 g/mol |
IUPAC名 |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
InChIキー |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



